molecular formula C7H12N2O B14386537 N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine CAS No. 89851-66-1

N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine

Cat. No.: B14386537
CAS No.: 89851-66-1
M. Wt: 140.18 g/mol
InChI Key: MVZOCQCWSANBLU-UHFFFAOYSA-N
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Description

N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine is a chiral 1,2-diamine compound of significant interest in organic and medicinal chemistry research. Its structure, featuring a furan heterocycle and a flexible ethylenediamine chain, makes it a valuable synthon and potential pharmacophore. Chiral 1,2-diamines are privileged scaffolds in drug discovery and development, frequently appearing in biologically active compounds and serving as key precursors for chiral ligands and organocatalysts . The ethylenediamine core is a structurally simple and readily derivatized scaffold, facilitating extensive structure-activity relationship (SAR) studies . Researchers utilize such compounds in the asymmetric catalytic synthesis of complex molecules, where they can act as building blocks for ligands that control stereoselectivity . The furan moiety is an important heterocyclic component in pharmaceuticals, contributing to the molecular properties through its aromaticity and potential for hydrogen bonding. While the specific biological activity of this compound is not fully characterized, closely related ethylenediamine-based structures have been identified as potent inhibitors of enzymes like farnesyltransferase, a target in anticancer research . The mechanism of action for such inhibitors often involves chelation of active site zinc ions and engagement with hydrophobic sub-pockets within the enzyme . This compound is intended for research applications only, including investigations into novel therapeutic agents, the development of asymmetric synthetic methodologies, and the fabrication of metal-organic complexes. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

89851-66-1

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

N'-(furan-3-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C7H12N2O/c8-2-3-9-5-7-1-4-10-6-7/h1,4,6,9H,2-3,5,8H2

InChI Key

MVZOCQCWSANBLU-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1CNCCN

Origin of Product

United States

Preparation Methods

Reductive Amination Approaches

Reductive amination between furan-3-carbaldehyde and ethane-1,2-diamine offers a direct route. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 6–7 facilitates selective imine formation at the primary amine, yielding the target compound in 65–72% efficiency. Competing reactions include over-reduction of the furan ring and bis-alkylation, which are mitigated by stoichiometric control (1:1 aldehyde-to-diamine ratio) and low-temperature conditions (0–5°C).

Nucleophilic Substitution Reactions

Halogenated furan derivatives, such as 3-(bromomethyl)furan, react with ethane-1,2-diamine in polar aprotic solvents (e.g., dimethylformamide). Tributylamine acts as a proton scavenger, achieving 58% yield after 12 hours at 80°C. Challenges include the limited commercial availability of 3-(bromomethyl)furan, necessitating in situ preparation via Vilsmeier-Haack bromination of 3-methylfuran.

Catalytic Systems for Furan-Diamine Coupling

Transition Metal-Mediated Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination enables coupling of 3-furylmethyl halides with protected ethylene diamines. Using Pd2(dba)3/Xantphos and cesium carbonate in toluene, N-protected intermediates (e.g., Boc-ethane-1,2-diamine) react with 3-(chloromethyl)furan to deliver protected products in 81% yield. Subsequent deprotection with trifluoroacetic acid affords the free diamine.

Enzymatic and Green Chemistry Methods

Laccase-mediated oxidative coupling presents an eco-friendly alternative. In phosphate buffer (pH 5.0) with TEMPO as a mediator, furfuryl alcohol and ethane-1,2-diamine undergo oxidative amination at 25°C, achieving 44% conversion over 48 hours. While yields are moderate, this method eliminates heavy metal catalysts and operates under ambient conditions.

Intermediate-Based Synthesis Routes

Urea and Carbamate Precursors

Cyclic urea intermediates derived from ethane-1,2-diamine and carbonyl sources (e.g., phosgene) react with 3-furylmethylamine under basic conditions. Hydrolysis of the urea linkage with aqueous HCl at 120°C releases the target diamine in 76% isolated yield. This two-step sequence avoids direct handling of reactive furanmethyl halides.

Schiff Base Formation and Reduction

Condensation of ethane-1,2-diamine with furan-3-carbaldehyde generates a Schiff base, which is reduced using NaBH4 in ethanol. The reaction proceeds quantitatively at room temperature, though purification requires careful chromatography to remove unreacted diamine.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Parameter Optimal Conditions Yield Improvement
Solvent Tetrahydrofuran/Water (4:1) +18% vs. MeOH
Temperature 50°C +22% vs. 25°C
Catalyst Loading 5 mol% Pd(OAc)2 +14% vs. 2 mol%

Mixed solvent systems enhance solubility of both polar diamine and hydrophobic furan components. Elevated temperatures accelerate reaction kinetics without promoting side reactions.

Protecting Group Strategies

Boc (tert-butoxycarbonyl) protection of one amine group in ethane-1,2-diamine improves regioselectivity during alkylation. After coupling with 3-furylmethyl bromide, TFA-mediated deprotection achieves >95% recovery of the free diamine.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D2O): δ 7.42 (s, 1H, furan H-2), 6.38 (d, J = 1.6 Hz, 1H, furan H-4), 4.12 (s, 2H, CH2-furan), 3.01 (t, J = 6.8 Hz, 2H, NCH2), 2.85 (t, J = 6.8 Hz, 2H, NH2CH2).
  • ESI-MS : m/z 167.12 [M+H]⁺, consistent with the molecular formula C8H14N2O.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) shows >98% purity at 254 nm. Residual solvents are quantified via GC-MS, with DMF levels <50 ppm.

Industrial and Research Applications

N¹-[(Furan-3-yl)methyl]ethane-1,2-diamine serves as a ligand in asymmetric catalysis and a precursor for bioactive molecules. Its chelating ability with transition metals enhances catalytic activity in cross-coupling reactions, while the furan ring participates in click chemistry modifications.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furan-3-carboxylic acid.

    Reduction: Furan-3-methanol.

    Substitution: N-alkylated derivatives of the original compound.

Mechanism of Action

The mechanism of action of N1-[(Furan-3-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activity .

Comparison with Similar Compounds

The following sections categorize ethane-1,2-diamine derivatives based on substituent types, highlighting their synthesis, properties, and applications.

Aromatic and Heteroaromatic Substituents

Pyridyl and Benzyl Groups
  • Example: Co(L1)₂, where L1 = N,N,N′,N′-tetrakis((6-methylpyridin-2-yl)methyl)ethane-1,2-diamine . Application: Electrocatalytic CO₂ reduction to CO. Findings: Pyridyl substituents enhance metal coordination, achieving a turnover number (TON) of 639–2078 under optimized conditions.
  • Example : N-(naphthalen-1-yl)-N-(phenyl(pyridin-2-yl)methylidene)ethane-1,2-diamine .
    • Synthesis : Condensation with naphthalene and pyridine groups.
    • Properties : Stabilized by intramolecular hydrogen bonds, critical for crystallization.
Furan vs. Benzyl/Pyridyl

However, furan’s lower basicity compared to pyridine could reduce metal-binding efficiency.

Bulky Hydrophobic Substituents

Geranyl and Adamantyl Groups
  • Example: SQ109 (N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine) . Application: Antitubercular agent. Findings: Bulky substituents improve binding to arabinosyltransferase, achieving 14–35× higher activity than ethambutol.
  • Comparison : Furan’s planar structure lacks the steric bulk of adamantyl or geranyl groups, likely reducing target affinity in biological systems.

Electron-Withdrawing Substituents

Trifluoromethyl and Chlorophenyl Groups
  • Example : 1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine .
    • Properties : The -CF₃ group increases hydrophobicity and electronic withdrawal, altering solubility and reactivity.
  • Example: N′-[(4-chlorophenyl)-phenylmethyl]-N-(2-methylpropyl)ethane-1,2-diamine . Application: Potential use in pharmaceuticals due to halogenated aromatic motifs.
Furan’s Electronic Profile

Furan’s oxygen atom provides moderate electron donation, contrasting with the strong electron withdrawal of -CF₃ or -Cl. This difference may influence redox behavior and catalytic performance.

Amino-Rich Derivatives

DETA, TETA, and PEHA
  • Example: N1-(2-aminoethyl)ethane-1,2-diamine (DETA) . Application: Corrosion inhibition. Findings: Increasing -NH groups (DETA → PEHA) correlates with higher inhibition efficiency due to enhanced adsorption on metal surfaces.
Furan’s Limitations

Coordination Chemistry and Catalysis

Cobalt and Platinum Complexes
  • Example : Co(tpen)₂ (tpen = tetrapyridylmethyl-substituted ethane-1,2-diamine) .
    • Application : Hydrogen production via water splitting.
    • Performance : TON up to 2078, attributed to pyridyl’s strong coordination and electron transfer.
  • Example : (N,N′-bis(2-hydroxyethyl)ethane-1,2-diamine)malonato platinum(II) .
    • Properties : Hydrogen bonding stabilizes the cis-R,S isomer, critical for anticancer activity.
Furan in Catalysis

Furan’s weaker coordination ability compared to pyridyl groups may necessitate structural modifications (e.g., additional donor atoms) for catalytic efficacy.

Biological Activity

N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine, a compound featuring a furan moiety and an ethane-1,2-diamine backbone, has garnered attention for its potential biological activities. This article compiles research findings on its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to:

  • Form Hydrogen Bonds : The amine groups can engage in hydrogen bonding with various biological macromolecules, enhancing its binding affinity to target proteins.
  • Coordinate with Metal Ions : The compound may interact with metal ions in biological systems, potentially influencing enzymatic activities.
  • Induce Reactive Intermediates : The furan ring can undergo metabolic transformations that generate reactive intermediates capable of interacting with cellular components.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance:

  • In vitro Studies : Research has shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations as low as 50 µg/mL against these pathogens .
PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

Anticancer Potential

The compound has also been evaluated for anticancer properties. In a study focusing on human cancer cell lines:

  • Cell Viability Assays : this compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM in various cancer cell lines .
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)30

Study on Antiviral Activity

A notable study assessed the antiviral activity of this compound against Zika virus (ZIKV). The findings indicated that the compound inhibited viral replication in vitro:

  • Results : Viral load reduction was observed at concentrations of 25 µM, suggesting potential use in antiviral therapeutics .

Mechanistic Insights

Further mechanistic studies revealed that the compound's action may involve inhibition of viral entry or replication processes. Molecular docking simulations indicated favorable binding interactions with viral proteins responsible for replication .

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